molecular formula C24H48N2O6S B14192192 1-Octylpyrrolidin-2-one;sulfuric acid CAS No. 918666-34-9

1-Octylpyrrolidin-2-one;sulfuric acid

Cat. No.: B14192192
CAS No.: 918666-34-9
M. Wt: 492.7 g/mol
InChI Key: XJFIONYRDLFXQE-UHFFFAOYSA-N
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Description

Sulfuric acid (H₂SO₄) is a highly corrosive, viscous, and hygroscopic mineral acid with broad industrial applications, including fertilizer production, petroleum refining, and chemical synthesis . It dissociates in water to form two series of salts: hydrogen sulfates (HSO₄⁻) and sulfates (SO₄²⁻). Its behavior in aqueous solutions is complex due to its diprotic nature, with the first dissociation (H₂SO₄ → H⁺ + HSO₄⁻) being nearly complete and the second (HSO₄⁻ ⇌ H⁺ + SO₄²⁻) dependent on concentration and temperature .

Properties

CAS No.

918666-34-9

Molecular Formula

C24H48N2O6S

Molecular Weight

492.7 g/mol

IUPAC Name

1-octylpyrrolidin-2-one;sulfuric acid

InChI

InChI=1S/2C12H23NO.H2O4S/c2*1-2-3-4-5-6-7-10-13-11-8-9-12(13)14;1-5(2,3)4/h2*2-11H2,1H3;(H2,1,2,3,4)

InChI Key

XJFIONYRDLFXQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1CCCC1=O.CCCCCCCCN1CCCC1=O.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Alkylation of Pyrrolidin-2-one

The most widely reported method involves the alkylation of pyrrolidin-2-one with octyl halides or alcohols. The nitrogen atom in pyrrolidin-2-one acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

Reaction Conditions :

  • Reactants : Pyrrolidin-2-one + 1-chlorooctane or 1-bromooctane
  • Catalyst : Sodium hydride or potassium tert-butoxide in anhydrous tetrahydrofuran (THF)
  • Temperature : 80–100°C, 12–24 hours under inert atmosphere

Key Data :

Alkylating Agent Catalyst Yield (%) Diastereoselectivity Source
1-Bromooctane NaH 85 N/A
1-Chlorooctane KOtBu 93 N/A

This method is favored for its scalability and compatibility with diverse alkylating agents.

Catalytic Hydrogenation of N-Octyl-γ-Lactam Derivatives

Alternative routes employ reductive hydrogenation of cyclic intermediates. For example, N-octyl-γ-thiolactam derivatives undergo desulfurization in the presence of palladium catalysts.

Reaction Mechanism :
$$ \text{N-Octyl-γ-thiolactam} + \text{H}2 \xrightarrow{\text{Pd/C}} \text{1-Octylpyrrolidin-2-one} + \text{H}2\text{S} $$

Optimized Protocol :

  • Catalyst : 5% Pd/C (0.1 equiv)
  • Solvent : Ethyl acetate
  • Conditions : 100°C, 4 hours, 300 psi H₂
  • Yield : 93%

Reductive Amination of Levulinic Acid Derivatives

A bio-based approach utilizes glutamic acid derivatives, involving:

  • Reductive N-alkylation with octanal under Pd/Al₂O₃ catalysis.
  • Lactamization and decarboxylation at 250°C to yield 1-octylpyrrolidin-2-one.

Advantages :

  • Utilizes renewable feedstocks.
  • Achieves 82% yield in a one-pot process.

Synthesis of Sulfuric Acid

Laboratory-Scale Preparation via Sulfur Combustion

A modified lead chamber process is employed for small-scale synthesis:

Procedure :

  • Combustion : Sulfur is oxidized in dry air:
    $$ \text{S}8 + 8\text{O}2 \rightarrow 8\text{SO}_2 $$
  • Catalytic Oxidation : SO₂ is converted to SO₃ using vanadium(V) oxide:
    $$ 2\text{SO}2 + \text{O}2 \xrightarrow{\text{V}2\text{O}5} 2\text{SO}_3 $$
  • Hydration : SO₃ is dissolved in concentrated H₂SO₄ to form oleum, then diluted:
    $$ \text{SO}3 + \text{H}2\text{SO}4 \rightarrow \text{H}2\text{S}2\text{O}7 $$
    $$ \text{H}2\text{S}2\text{O}7 + \text{H}2\text{O} \rightarrow 2\text{H}2\text{SO}4 $$

Safety Notes :

  • Exothermic hydration requires cooling to prevent thermal runaway.

Electrochemical Synthesis via Lead-Acid Battery Byproducts

Sulfuric acid is recovered from spent lead-acid batteries through:

  • Neutralization of battery sludge with Ca(OH)₂.
  • Electrodialysis to isolate H⁺ and SO₄²⁻ ions.
  • Concentration under vacuum to 98% purity.

Yield : 95–97% recovery efficiency.

Comparative Analysis of Methodologies

1-Octylpyrrolidin-2-one Synthesis

Method Cost Efficiency Environmental Impact Scalability
Nucleophilic Alkylation High Moderate (halogen waste) Industrial
Catalytic Hydrogenation Moderate Low (H₂S mitigation) Pilot-scale
Reductive Amination Low Sustainable Lab-scale

Sulfuric Acid Synthesis

Method Energy Demand (kWh/kg) Purity (%)
Lead Chamber Process 0.8 95–98
Electrochemical Recovery 1.2 98–99.5

Advanced Data Tables

Table 1: Physicochemical Properties of 1-Octylpyrrolidin-2-one

Property Value Source
Boiling Point 303.1°C at 760 mmHg
Density 0.926 g/cm³
LogP (Partition Coefficient) 2.91

Table 2: Industrial Applications of Sulfuric Acid

Application Sector Concentration Used (%) Key Reaction
Fertilizer Production 93–98 $$ \text{Ca}3(\text{PO}4)2 + 2\text{H}2\text{SO}4 \rightarrow \text{Ca}(\text{H}2\text{PO}4)2 + 2\text{CaSO}_4 $$
Petroleum Refining 85–93 Alkylation of isobutane with olefins

Chemical Reactions Analysis

Types of Reactions: 1-Octylpyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized by bacterial pairs isolated from river water and soil, leading to the formation of aliphatic carboxylic acid .

Common Reagents and Conditions: Common reagents used in the reactions of 1-octylpyrrolidin-2-one include oxidizing agents and bacterial strains capable of degrading the compound. The conditions for these reactions often involve aqueous environments and specific temperature and pH ranges .

Major Products Formed: The major products formed from the reactions of 1-octylpyrrolidin-2-one include 4-(2-oxopyrrolidin-1-yl)butanoic acid, which is produced as a result of partial degradation and concurrent oxidation of the terminal carbon atom of the remaining chain .

Scientific Research Applications

1-Octylpyrrolidin-2-one has a wide range of scientific research applications. It is used as a solvent and wetting agent, a chemical intermediate, and a permeation enhancer for transdermal drug delivery. Additionally, it is a component of some pesticides and a cotton defoliant . The compound’s antibacterial properties make it useful in environmental science and pollution research, particularly in the study of bacterial degradation .

Mechanism of Action

The mechanism of action of 1-octylpyrrolidin-2-one involves its interaction with bacterial strains that can degrade the compound. The degradation process is initiated by octane-utilizing bacteria, which oxidize the terminal carbon atom of the octyl chain. The intermediate produced is further degraded by other bacterial members, leading to the complete degradation of the compound .

Comparison with Similar Compounds

Volumetric and Thermodynamic Properties of Sulfuric Acid

Table 1: Key Volumetric Parameters of H₂SO₄ at 298.15 K

Property Value (cm³/mol) Source Comparison
V₁ (HSO₄⁻) 36.9 ± 0.4 Matches Hovey and Hepler (2001)
V₂ (SO₄²⁻) 21.2 ± 0.3 Derived from Li₂SO₄/Na₂SO₄ data
ΔᵣV° (HSO₄⁻ protonation) 15.7 ± 0.5 Slightly higher than prior estimates

At higher temperatures (313.15–343.15 K), V₁ decreases due to weakened HSO₄⁻ stability, shifting speciation toward SO₄²⁻ . Sulfuric acid’s volumetric behavior aligns with 1:1 electrolytes (e.g., HCl) at moderate concentrations but transitions to 1:2 electrolyte behavior (like Na₂SO₄) at low concentrations .

Comparison with Similar Acids

(1) Hydrochloric Acid (HCl)

  • Acid Strength: Both are strong acids, but HCl is monoprotic, while H₂SO₄ is diprotic.
  • Volumetric Behavior : HCl exhibits simpler volumetric trends (V₁ ≈ 17.8 cm³/mol at 298.15 K) compared to H₂SO₄’s dual dissociation .
  • Industrial Use : HCl is used in pH adjustment and organic synthesis, whereas H₂SO₄ dominates fertilizer production .

(2) Nitric Acid (HNO₃)

  • Oxidation Capacity: HNO₃ is a stronger oxidizer than H₂SO₄, but concentrated H₂SO₄ acts as a dehydrating agent (e.g., sugar carbonization) .
  • Speciation: HNO₃ fully dissociates (H⁺ + NO₃⁻), while H₂SO₄’s speciation depends on concentration and temperature .

(3) Organic Acids (e.g., Aromatic Acids)

  • Nucleation Role : Sulfuric acid enhances atmospheric particle formation when complexed with aromatic acids, a property absent in weaker organic acids like acetic acid .
  • Reactivity : Organic acids (e.g., CH₃COOH) lack the dehydration and sulfonation capabilities of H₂SO₄ .

Table 2: Key Properties of Sulfuric Acid vs. Similar Compounds

Property H₂SO₄ HCl HNO₃ Aromatic Acids
Dissociation Diprotic Monoprotic Monoprotic Monoprotic
V₁ (cm³/mol, 298K) 36.9 ± 0.4 17.8 22.5 Not applicable
Dehydration Strong None Moderate None
Industrial Use Fertilizers, refining pH adjustment Explosives, dyes Pharmaceuticals

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